![molecular formula C9H17N B2861498 4A-methyloctahydro-1H-cyclopenta[b]pyridine CAS No. 1783699-49-9](/img/structure/B2861498.png)
4A-methyloctahydro-1H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4A-methyloctahydro-1H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C9H17N . It is also known as moclobemide. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, was developed. The eight-step sequence relied on the reaction of 2,3-bis (chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps .Molecular Structure Analysis
The molecular structure of 4A-methyloctahydro-1H-cyclopenta[b]pyridine consists of 9 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 139.238 Da .Chemical Reactions Analysis
A novel photochemical method for the construction of previously unknown substituted 4a,7a-dihydroxy-5-methyl-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones based on readily available allomaltol derivatives containing an amide group was established .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
One-Pot Synthesis Approaches
Novel methods have been developed for the synthesis of pyridine derivatives, which are integral to many chemical and pharmaceutical applications. For instance, a one-pot synthesis technique has been devised for the creation of pyridines from dialkyl acyclic/cyclic ketones, demonstrating the versatility of pyridines as building blocks in organic chemistry (Abbiati et al., 2003).
Catalysis and Reaction Mechanisms
Pyridines have been utilized in catalytic methods that introduce methyl groups onto aromatic rings, showcasing their significance in fine-tuning chemical reactions for synthetic efficiency (Grozavu et al., 2020).
Materials Science
Polyimide Films
Research into pyridine-containing polyimides has highlighted their high thermal stability and unique optical properties, making them suitable for advanced material applications. These materials exhibit promising characteristics for electronic and optoelectronic devices due to their high glass transition temperatures and fluorescence upon protonation (Wang et al., 2008).
Pharmaceutical Applications
Antiproliferative Agents
Pyridine derivatives have been explored for their potential as antiproliferative agents against various cancer cell lines. Studies on dispiroindole derivatives, for example, have shown mild antitumor properties, indicating the role of pyridines in the development of new chemotherapeutic agents (George et al., 2013).
HIV-1 and HIV-2 Replication Inhibitors
Pyridine-based macrocycles have been identified as potent inhibitors of HIV replication, highlighting the importance of pyridine derivatives in antiviral therapy. These compounds work by antagonizing the chemokine receptor CXCR4, a crucial co-receptor for HIV entry into cells (Bridger et al., 1999).
Propriétés
IUPAC Name |
4a-methyl-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9-5-2-4-8(9)10-7-3-6-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGAZROFBPRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4A-methyloctahydro-1H-cyclopenta[b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
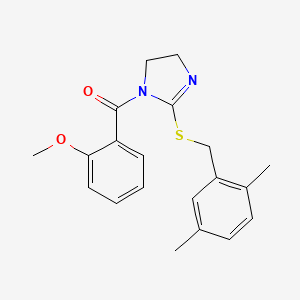
![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
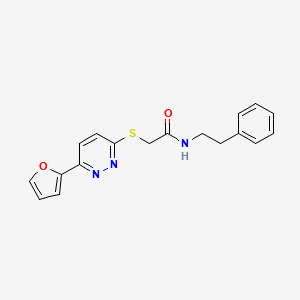
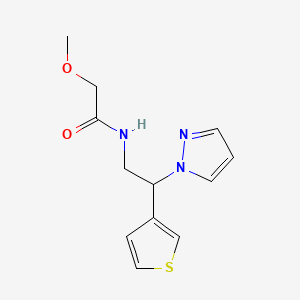
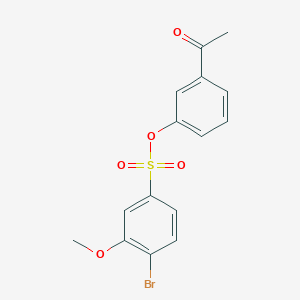
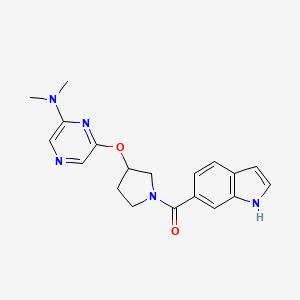
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
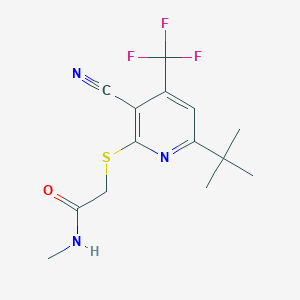
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)